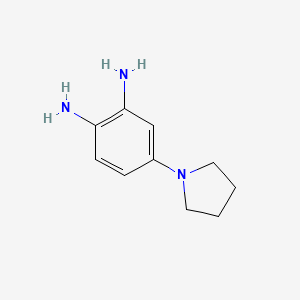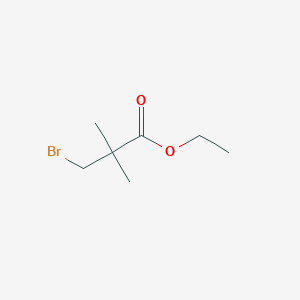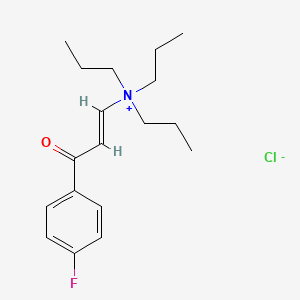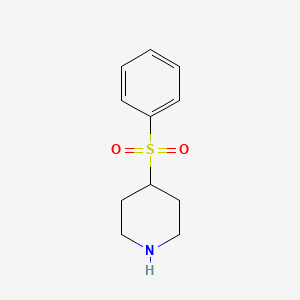
4-(Pyrrolidin-1-yl)benzene-1,2-diamine
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Structural Analysis
- Novel anyles of 4-benzolylpyridine, including derivatives of benzene-1,4-diamine, have been synthesized and elucidated spectroscopically, thermally, and structurally. This includes insights from IR, UV, TGA, DSC, DTA, and ESI MS techniques (Kolev et al., 2009).
- The molecule N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine was characterized by various spectroscopic techniques, offering insights into its stable structure and vibrational assignments (Subashchandrabose et al., 2013).
Polyimides Synthesis and Properties
- A novel unsymmetrical diamine monomer containing triaryl imidazole pendant group was synthesized, leading to the development of polyimides with excellent solubility and high glass transition temperatures, demonstrating the potential for creating advanced materials (Ghaemy & Alizadeh, 2009).
Catalytic Performance in Ethylene Oligomerization
- Studies on nickel complexes bearing pyridine-imine ligands derived from benzene-1,4-diamine showed significant catalytic activity in ethylene oligomerization, providing insights into catalyst structure and performance (Chen et al., 2019).
Electropolymerization and Conducting Polymer Studies
- Research on 1,4-bis(pyrrol-2-yl)benzene and its electropolymerization in the presence of sodium tetraphenylborate has been conducted, highlighting its application in creating electroactive polymers with unique properties (Larmat et al., 1996).
Molecular Electronics and Conductance Studies
- Studies on fullerene-based anchoring groups for molecular electronics, including compounds like 1,4-bis(fullero[c]pyrrolidin-1-yl)benzene, have been conducted to understand their conductance and stability in single-molecule junctions (Martin et al., 2008).
Synthesis of Key Intermediates for Anticancer Drugs
- Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a key intermediate for small molecule anticancer drugs, has been optimized, demonstrating its significance in drug development (Zhang et al., 2018).
Coordination Compounds and Luminescence Studies
- Research on binuclear and polymeric Zn(II) and Cd(II) coordination compounds with chromophore N-((pyridin-4-yl)methylene)benzene-1,4-diamine obtained in situ has been done, including their structural and spectroscopic study, revealing potential applications in luminescence (Lozovan et al., 2019).
Crystal Structure and DFT Studies
- The crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline have been conducted to understand the intermolecular interactions and theoretical calculations (Krishnan et al., 2021).
Safety and Hazards
The safety information for “4-(Pyrrolidin-1-yl)benzene-1,2-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Zukünftige Richtungen
The future directions for “4-(Pyrrolidin-1-yl)benzene-1,2-diamine” could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, called “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
Biochemische Analyse
Biochemical Properties
4-(Pyrrolidin-1-yl)benzene-1,2-diamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity. These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes . Additionally, this compound can bind to various proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting the function of synaptic vesicles. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has been reported to induce apoptosis by activating caspase enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzyme activity by binding to the active site, preventing substrate access. For example, its interaction with monoamine oxidase results in the inhibition of neurotransmitter degradation . Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKDZFDEROKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289913-84-4 | |
| Record name | 4-(pyrrolidin-1-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041354.png)

![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)
![3-chloro-4-[(4-chlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride](/img/structure/B3041361.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3041370.png)



![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)
